molecular formula C16H22N6O2 B2850805 N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide CAS No. 2034209-86-2

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide

Cat. No. B2850805
CAS RN: 2034209-86-2
M. Wt: 330.392
InChI Key: FCTSAJCIBSRDDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C16H22N6O2 and its molecular weight is 330.392. The purity is usually 95%.
BenchChem offers high-quality N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antidepressant and Antitetrabenazine Activity

    Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents, including 4-(dimethylamino)- and 4-(methylamino)-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives, has shown marked inhibition of tetrabenazine-induced ptosis, a property of most antidepressants. Optimal activity was associated with certain stereochemical configurations, highlighting the potential for CNS-related therapeutic applications (Martin et al., 1981).

  • Antimicrobial Agents

    The synthesis of s-Triazine-Based Thiazolidinones as antimicrobial agents, involving the creation of novel thiazolidinone derivatives with antimicrobial activity against a range of bacteria and fungi, suggests potential for the development of new antimicrobial compounds. This highlights the versatility of triazine derivatives in combating microbial infections (Patel et al., 2012).

Chemical Functionalities Optimization

  • Allosteric Modulation: Optimization of chemical functionalities in compounds like 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide has revealed key structural requirements for allosteric modulation of cannabinoid type 1 receptor (CB1). This includes critical chain length, electron withdrawing groups, and specific amino substituents, which significantly impact binding affinity and cooperativity. Such findings underscore the potential for designing selective allosteric modulators for therapeutic purposes (Khurana et al., 2014).

Antiprotozoal Agents Development

  • Antiprotozoal Activity: The synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents demonstrates the potential of such compounds in treating protozoal infections. The study highlights the importance of DNA binding affinity and the ability to induce cell cycle arrest, suggesting a promising avenue for the development of new antiprotozoal drugs (Ismail et al., 2004).

properties

IUPAC Name

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-21(2)15-18-13(10-17-14(23)12-6-9-24-11-12)19-16(20-15)22-7-4-3-5-8-22/h6,9,11H,3-5,7-8,10H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTSAJCIBSRDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.